molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4

10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one

Cat. No.: B2991952
CAS No.: 40133-76-4
M. Wt: 199.253
InChI Key: HCGVOBSCRNTTEL-UHFFFAOYSA-N
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Description

Indoles and their derivatives are important scaffolds found in many biologically active compounds . They are prevalent ring systems distributed in many bioactive alkaloids and pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, a strategy for the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives has been presented . This reaction was conducted under very mild conditions and in a short time .


Molecular Structure Analysis

Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol has a molecular formula of C14H17NO, an average mass of 215.291 Da, and a monoisotopic mass of 215.131012 Da .

Scientific Research Applications

Synthesis and Autoxidation

Bhattacharya et al. (2001) explored the synthesis and autoxidation of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, which are chemically related to 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one. Their research focused on modified Fischer indole synthesis, revealing insights into novel autoxidation mechanisms through azaenolate/enamine intermediates (Bhattacharya, Su, Chia, & Chen, 2001).

Intramolecular Aromatenalkylierungen

Reimann and Erdle (2001) investigated intramolecular aromatenalkylierungen involving compounds like this compound. They focused on the potential of these compounds as precursors to Ergolines, highlighting their unique chemical reactions and transformations (Reimann & Erdle, 2001).

Functionalized Hexahydropyrrolo[2,3-b]indoles Synthesis

Kawasaki et al. (2005) described the synthesis of hexahydropyrrolo[2,3-b]indoles, which are structurally related to this compound. Their method added molecular diversity onto the pyrrolo[2,3-b]indole ring system, offering insights into versatile chemical synthesis approaches (Kawasaki et al., 2005).

Rutaecarpine Alkaloids Debenzologues Synthesis

Hermecz et al. (1996) conducted research on the synthesis of 7,12-dihydropyrimido[1′2′:1,2]pyrido[3,4-b]indole-4(6H)-ones, related to the compound . They studied its reactivity and potential in electrophilic and nucleophilic substitutions, contributing to the understanding of the chemical behavior of similar heterocyclic compounds (Hermecz et al., 1996).

Modified Madelung Reaction in Synthesis

Verboom et al. (1986) explored the synthesis of dihydro-1H-pyrrolo and tetrahydropyrido[1,2-a] indoles via a modified Madelung reaction. This research is relevant as it provides a methodological insight into the synthesis of structurally related compounds (Verboom, Orlemans, Berga, Scheltinga, & Reinhoudt, 1986).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, indole is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Dermal (Category 3), H311; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 1), H400 .

Future Directions

The development of new methods for the efficient synthesis of indole derivatives is an area of ongoing research. For instance, the development of gold-catalyzed cycloisomerizations of different types of allenyl indoles has contributed greatly to this topic .

Properties

IUPAC Name

10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGVOBSCRNTTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)N2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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